

A Comprehensive Technical Guide to 3-(Pyridin-2-yl)propionic Acid

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Compound of Interest

Compound Name: 3-(Pyridin-2-yl)propionic acid

Cat. No.: B1419824

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For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth overview of **3-(Pyridin-2-yl)propionic acid**, a versatile heterocyclic building block with significant potential in medicinal chemistry and materials science. This document will cover its fundamental chemical properties, a detailed synthetic protocol, and its reactivity, offering a technical resource for its application in research and development.

Core Compound Identification

Chemical Identity: **3-(Pyridin-2-yl)propionic acid**, also known as 3-(2-Pyridyl)propionic acid, is a heterocyclic compound featuring a pyridine ring linked to a propionic acid moiety.^{[1][2][3]}

Identifier	Value
CAS Number	858678-71-4 ^{[1][3]}
Molecular Formula	C ₈ H ₅ NO ₂
Molecular Weight	147.13 g/mol ^{[1][3]}
Canonical SMILES	<chem>C1=CC=NC(=C1)C#CC(=O)O</chem>
InChI Key	PALVOZXUYYJTDL-UHFFFAOYSA-N

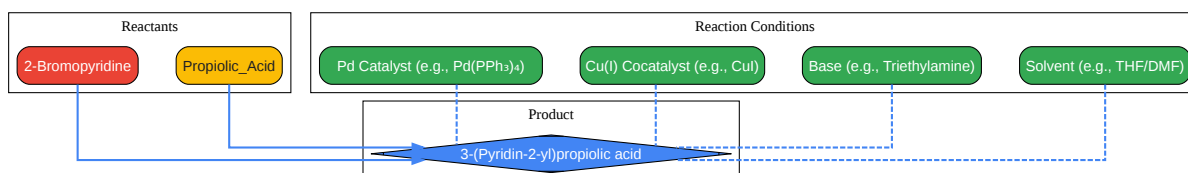
Synthesis and Mechanism

The primary and most efficient method for the synthesis of **3-(Pyridin-2-yl)propionic acid** is the Sonogashira coupling reaction. This well-established palladium-catalyzed cross-coupling reaction provides a direct and high-yielding route to form the crucial carbon-carbon bond between the pyridine ring and the propionic acid backbone.

The causality behind this choice of reaction lies in its high functional group tolerance and its proven efficacy in coupling sp^2 -hybridized carbons (of the pyridine ring) with sp -hybridized carbons (of the alkyne). The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base.

Proposed Synthetic Workflow

The synthesis commences with the coupling of a 2-halopyridine, typically 2-bromopyridine, with propiolic acid.



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Caption: Sonogashira coupling workflow.

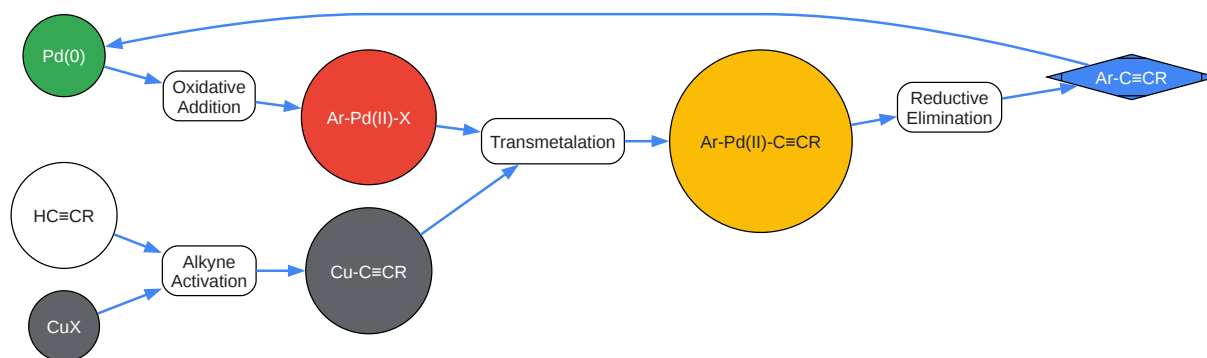
Detailed Experimental Protocol (Proposed)

This protocol is a well-established general procedure for Sonogashira couplings and is expected to be highly effective for the synthesis of the title compound. Researchers should optimize conditions as needed.

- **Reaction Setup:** To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 2-bromopyridine (1.0 eq), propiolic acid (1.2 eq), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) ($\text{Pd(PPh}_3)_4$, 0.05 eq), and a copper(I) co-catalyst like copper(I) iodide (CuI , 0.1 eq).
- **Solvent and Base Addition:** Add a suitable solvent, such as a mixture of tetrahydrofuran (THF) and dimethylformamide (DMF), followed by a base, typically an amine like triethylamine (Et_3N , 3.0 eq). The base is crucial to neutralize the hydrobromic acid byproduct formed during the reaction.
- **Reaction Execution:** Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- **Work-up:** Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
- **Extraction:** Extract the aqueous layer with an organic solvent such as ethyl acetate.
- **Purification:** Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure **3-(Pyridin-2-yl)propiolic acid**.

Catalytic Cycle of the Sonogashira Coupling

The reaction mechanism proceeds through a synergistic interplay between the palladium and copper catalysts.



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Caption: Catalytic cycle of the Sonogashira reaction.

Spectroscopic Characterization

Disclaimer: Experimental spectroscopic data for **3-(Pyridin-2-yl)propionic acid** is not readily available in the peer-reviewed literature. The following are predicted characteristic signals based on the structure and data from analogous compounds.

¹H NMR (Predicted):

- Pyridine Protons: A set of multiplets in the aromatic region (δ 7.0-8.5 ppm).
- Carboxylic Acid Proton: A broad singlet, typically downfield (δ > 10 ppm), which may be exchangeable with D₂O.

¹³C NMR (Predicted):

- Alkyne Carbons: Two signals in the range of δ 70-90 ppm.

- Pyridine Carbons: Signals in the aromatic region (δ 120-150 ppm).
- Carboxylic Carbon: A signal in the range of δ 160-180 ppm.

Infrared (IR) Spectroscopy (Predicted):

- O-H Stretch (Carboxylic Acid): A broad band around 3000 cm^{-1} .
- $\text{C}\equiv\text{C}$ Stretch (Alkyne): A sharp, weak to medium band around $2100\text{-}2260\text{ cm}^{-1}$.
- C=O Stretch (Carboxylic Acid): A strong, sharp band around 1700 cm^{-1} .
- C=N and C=C Stretches (Pyridine): Bands in the $1400\text{-}1600\text{ cm}^{-1}$ region.

Mass Spectrometry (MS):

- $[\text{M}+\text{H}]^+$: Expected at m/z 148.0393.
- $[\text{M}-\text{H}]^-$: Expected at m/z 146.0248.

Reactivity and Applications

3-(Pyridin-2-yl)propionic acid is a trifunctional molecule, with the pyridine ring, the carboxylic acid, and the alkyne each offering distinct avenues for chemical transformations.

- Pyridine Ring: The nitrogen atom can act as a ligand for metal coordination, and the ring itself can undergo electrophilic or nucleophilic aromatic substitution, depending on the reaction conditions.
- Carboxylic Acid: This functional group can be converted into a variety of derivatives, including esters, amides, and acid chlorides, providing a handle for further functionalization.
- Alkyne: The triple bond is a versatile functional group that can participate in cycloaddition reactions (e.g., click chemistry), reductions to alkenes or alkanes, and further cross-coupling reactions.

Utility in Drug Discovery and Medicinal Chemistry

The pyridine moiety is a common scaffold in a vast number of pharmaceuticals due to its ability to engage in hydrogen bonding and its favorable pharmacokinetic properties. The propiolic acid portion can act as a rigid linker or be transformed into other functional groups to modulate the biological activity of a lead compound. The combination of these two functionalities makes **3-(Pyridin-2-yl)propiolic acid** a valuable starting material for the synthesis of novel bioactive molecules.

Application as a Synthetic Intermediate

This compound serves as a useful reagent in palladium-catalyzed reactions. For instance, it has been reported as a key reactant in the regioselective Pd-catalyzed carbopalladation/decarboxylative allylic alkylation of ortho-iodoallenamides.[1]

Stability and Storage

3-(Pyridin-2-yl)propiolic acid should be stored in a cool, dry place under an inert atmosphere to prevent degradation. It is advisable to keep the container tightly sealed to protect it from moisture and air.

Conclusion

3-(Pyridin-2-yl)propiolic acid is a valuable and versatile building block for organic synthesis. Its straightforward preparation via the Sonogashira coupling and the presence of three distinct functional groups open up a wide range of possibilities for its use in the development of novel pharmaceuticals and functional materials. While a detailed experimental characterization is not yet widely published, the predictable synthetic route and reactivity make it an attractive target for further investigation by the scientific community.

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